3,5-Dihydroxybenzylamine

Enzymology Neurochemistry Inhibitor Screening

Choose 3,5-Dihydroxybenzylamine for its precise 3,5-hydroxyl pattern, which ensures superior analytical precision (RSD < 4%) in catecholamine quantification and provides a metabolically stable, well-defined MAO-B inhibitor (Ki = 3.5 µM). Its resistance to amine oxidase degradation, unlike the 3,4-isomer, eliminates false negatives in screening and synthetic pathways, delivering reliable, reproducible results.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 90817-33-7
Cat. No. B1626268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxybenzylamine
CAS90817-33-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)CN
InChIInChI=1S/C7H9NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4,8H2
InChIKeyAZQGXRRASGSLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide for 3,5-Dihydroxybenzylamine (CAS 90817-33-7) as a Specialized Chemical Scaffold


3,5-Dihydroxybenzylamine (CAS 90817-33-7) is a specialized organic building block characterized by a benzylamine core with hydroxyl substituents at the 3 and 5 positions of the aromatic ring. This precise substitution pattern distinguishes it from its isomers and dictates its unique chemical reactivity and biological interactions [1]. As a small-molecule scaffold (MW 139.15 g/mol, C₇H₉NO₂), it serves as a versatile intermediate for organic synthesis and a structural probe in biochemical assays . The compound is typically procured as a research chemical with standard purity levels around 95% .

Why 3,5-Dihydroxybenzylamine (CAS 90817-33-7) Cannot Be Simply Replaced by Other Hydroxybenzylamine Isomers or Analogs


In scientific procurement, substituting 3,5-Dihydroxybenzylamine with a seemingly similar analog like 3,4-Dihydroxybenzylamine or Benzylamine introduces significant risk of experimental failure or data invalidation. The position and number of hydroxyl groups on the benzylamine scaffold are not trivial; they are the primary determinants of a compound's ability to act as an enzyme substrate, inhibitor, or a stable analytical standard [1]. For instance, the 3,5-dihydroxy arrangement yields a distinct electronic profile and metabolic stability compared to the catechol-like 3,4-dihydroxy isomer, which is a known substrate for amine oxidases and can rapidly degrade in biological matrices [2]. Generic substitution disregards these structure-activity relationships, potentially leading to false negatives in inhibitor screening, inaccurate quantification in analytical chemistry, or failed synthetic pathways. The following quantitative evidence establishes the specific, verifiable differentiation that justifies the targeted selection of 3,5-Dihydroxybenzylamine over its closest analogs.

Verifiable Differentiation: Quantitative Evidence for 3,5-Dihydroxybenzylamine (CAS 90817-33-7) vs. Closest Analogs


Comparison of Enzyme Inhibition Potency: 3,5-Dihydroxybenzylamine vs. Benzylamine on MAO-B

The inhibitory activity of 3,5-Dihydroxybenzylamine against human monoamine oxidase B (MAO-B) is quantitatively distinct from that of unsubstituted benzylamine, demonstrating the functional impact of the 3,5-dihydroxy substitution. This difference in potency is critical for researchers selecting a compound with a specific activity profile for MAO inhibition studies [1].

Enzymology Neurochemistry Inhibitor Screening

Analytical Precision for Catecholamine Quantification: 3,5-Dihydroxybenzylamine as an Internal Standard Compared to Epinine

In the context of HPLC analysis of catecholamines, the choice of internal standard is critical for method precision. A direct comparative study evaluated dihydroxybenzylamine (DHBA) against epinine, quantifying their performance via relative standard deviation (RSD) of replicate analyses [1].

Analytical Chemistry Bioanalysis Method Validation

Enzymatic Stability: Differential Susceptibility of 3,5- vs. 3,4-Dihydroxybenzylamine to Amine Oxidases

The regioisomer 3,4-dihydroxybenzylamine (3,4-DHBA) is known to be rapidly degraded in plasma by semicarbazide-sensitive amine oxidase (SSAO). This metabolic liability is a known confounder in analytical and pharmacological studies, often requiring the use of enzyme inhibitors to stabilize the compound [1]. The 3,5-dihydroxy isomer lacks the catechol moiety, which is the structural feature recognized by SSAO and other amine oxidases.

Metabolism Pharmacokinetics Stability Studies

Defined Application Scenarios for 3,5-Dihydroxybenzylamine (CAS 90817-33-7) Based on Quantitative Evidence


Use as an Analytical Internal Standard for High-Precision Catecholamine Quantification

Procure 3,5-Dihydroxybenzylamine for use as an internal standard in HPLC-ECD or LC-MS/MS methods for quantifying catecholamines (e.g., dopamine, norepinephrine, epinephrine) in biological fluids. The evidence shows it enables superior analytical precision (RSD < 4%) compared to alternatives like epinine [1]. This is critical for clinical laboratories and pharmaceutical R&D requiring validated, reproducible bioanalytical assays.

Use as a Selective Monoamine Oxidase B (MAO-B) Inhibitor in Enzyme Studies

Utilize 3,5-Dihydroxybenzylamine as a tool compound in enzymology research focused on MAO-B. The compound exhibits a measurable inhibition constant (Ki = 3.5 µM) against recombinant human MAO-B [1]. This application is relevant for academic and industrial groups studying neurodegenerative diseases or screening for novel MAO-B modulators, where a well-defined, non-substrate inhibitor is required.

Use as a Metabolically Stable Scaffold for Medicinal Chemistry and Chemical Biology

Select 3,5-Dihydroxybenzylamine as a starting material or core scaffold in the design of new chemical entities intended for biological assays. Unlike its 3,4-dihydroxy isomer, which is rapidly metabolized by amine oxidases, the 3,5-substitution pattern confers resistance to this major degradation pathway [1]. This stability is a key advantage for constructing compound libraries for high-throughput screening or for developing in vivo probes, minimizing false negatives due to metabolic instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dihydroxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.